molecular formula C13H22N2O2S B6645663 [4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol

[4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol

Cat. No. B6645663
M. Wt: 270.39 g/mol
InChI Key: AIJZBNNBUYNDJA-UHFFFAOYSA-N
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Description

[4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a morpholine-based compound that is widely used in scientific research as a solvent, reagent, and intermediate in the synthesis of other compounds.

Scientific Research Applications

[4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has been extensively used in scientific research due to its unique properties. It is a versatile solvent that can dissolve a wide range of organic and inorganic compounds. [4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol is also a useful reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

[4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has been shown to have a variety of biochemical and physiological effects. It acts as an inhibitor of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, [4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol can alter gene expression patterns and affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
[4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has been shown to have anti-inflammatory, immunomodulatory, and neuroprotective effects. It has been used in the treatment of various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. [4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

[4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has several advantages for lab experiments. It is a highly efficient solvent that can dissolve a wide range of compounds. It is also relatively stable and has a low toxicity profile. However, [4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol can be expensive, and its use can be limited by its potential to interfere with certain assays.

Future Directions

[4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has several potential future directions for scientific research. It has been shown to have promising applications in the treatment of various diseases, including cancer and neurodegenerative disorders. [4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has also been used in the synthesis of new materials with unique properties. Further research is needed to explore the full potential of [4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol and its derivatives in various fields.
Conclusion
[4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol is a versatile compound that has gained significant attention in scientific research due to its unique properties. It is a useful solvent and reagent for the synthesis of various compounds. [4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol has been shown to have anti-inflammatory, immunomodulatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. Further research is needed to explore the full potential of [4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol and its derivatives in various fields.

Synthesis Methods

[4-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol can be synthesized through a multistep process that involves the reaction of 2-chloro-4,5-dimethylthiazole with morpholine, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained by the addition of formaldehyde to the intermediate compound.

properties

IUPAC Name

[4-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-6,6-dimethylmorpholin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S/c1-9-10(2)18-12(14-9)6-15-5-11(7-16)17-13(3,4)8-15/h11,16H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJZBNNBUYNDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CN2CC(OC(C2)(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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